Zinc telluride

Catalog No.
S1505117
CAS No.
1315-11-3
M.F
ZnTe
TeZn
M. Wt
193 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zinc telluride

CAS Number

1315-11-3

Product Name

Zinc telluride

IUPAC Name

tellanylidenezinc

Molecular Formula

ZnTe
TeZn

Molecular Weight

193 g/mol

InChI

InChI=1S/Te.Zn

InChI Key

NSRBDSZKIKAZHT-UHFFFAOYSA-N

SMILES

[Zn]=[Te]

Canonical SMILES

[Zn]=[Te]

Optoelectronics:

ZnTe plays a crucial role in developing various optoelectronic devices due to its:

  • Direct band gap: This allows for efficient emission and absorption of light, making it suitable for light-emitting diodes (LEDs), laser diodes, and solar cells .
  • Doping ability: ZnTe can be readily doped with other elements to modify its electrical conductivity, enabling the creation of p-type and n-type semiconductors essential for building electronic devices .

Solar Cells:

ZnTe finds applications in different aspects of solar cell research:

  • Back-surface field layer: ZnTe can improve the efficiency of solar cells by acting as a back-surface field layer due to its ability to suppress charge carrier recombination .
  • p-type semiconductor: ZnTe can serve as a p-type semiconductor material in CdTe/ZnTe solar cell structures, enhancing their light absorption and conversion efficiency .
  • PIN diode structures: ZnTe can be used in PIN diode structures, which are crucial components for measuring light intensity and current in solar cells .

Nonlinear Optics:

ZnTe, along with lithium niobate, is a key material in:

  • Terahertz (THz) radiation generation: ZnTe crystals are used to generate pulsed THz radiation, employed in time-domain THz spectroscopy and imaging, through a process called optical rectification .
  • THz detection: ZnTe crystals exhibit electro-optic properties, allowing them to detect THz radiation by changing the polarization of light passing through them .

Other Research Areas:

Beyond the mentioned applications, ZnTe is also being explored for:

  • Radiation detectors: Due to its high density and efficient charge collection, ZnTe shows promise in detecting various types of radiation, including gamma rays and X-rays .
  • Spintronics: ZnTe is being investigated for its potential applications in spintronics, a field exploring the spin of electrons for future electronic devices .

Zinc telluride is a binary chemical compound with the formula Zinc Telluride (ZnTe). This compound is classified as a semiconductor material, characterized by its direct band gap of approximately 2.26 electron volts. Zinc telluride typically appears as grey or brownish-red powder, or as ruby-red crystals when refined through sublimation. It exhibits a cubic crystal structure similar to that of sphalerite and diamond, but can also be found in hexagonal (wurtzite) and rocksalt structures. The lattice constant of zinc telluride is about 0.6101 nm, allowing it to be integrated with various substrates for semiconductor applications .

As a semiconductor, ZnTe's mechanism of action relies on its ability to conduct electricity under specific conditions. When light strikes ZnTe, it can excite electrons from the valence band to the conduction band, leading to electrical conductivity. The specific wavelength of light required for this excitation depends on the material's band gap [].

This mechanism allows ZnTe to function in various devices by responding to light or regulating electrical current flow.

ZnTe is generally considered non-toxic []. However, exposure to ZnTe dust can irritate the respiratory tract. Additionally, tellurium, a component of ZnTe, exhibits some degree of toxicity. Therefore, standard laboratory safety practices should be followed when handling ZnTe.

To deposit zinc telluride onto conductive substrates from an electrolyte solution containing zinc and tellurium ions .
  • Solid-State Reaction: Involves mixing solid zinc and tellurium powders at elevated temperatures to form the compound.
  • These methods allow for control over the morphology and properties of the resulting zinc telluride material.

    Zinc telluride exhibits moderate toxicity, particularly in its crystalline form. While it does not have significant biological applications, its toxicity profile necessitates caution during handling and application in various environments. Research indicates that exposure to zinc telluride can lead to adverse effects on living organisms, primarily due to the release of tellurium ions in biological systems .

    Several methods are employed for synthesizing zinc telluride:

    • Hydrothermal Method: This method involves dissolving zinc and tellurium precursors in a sodium hydroxide solution under high temperature and pressure conditions to produce nanocrystals.
    • Chemical Vapor Deposition: A process that allows for the growth of thin films of zinc telluride on various substrates through the deposition of vaporized precursors.
    • Electrochemical Synthesis: This technique utilizes electro
    Zinc SelenideZnSe2.7CubicOptoelectronics, lasersCadmium TellurideCdTe1.5CubicSolar cellsLead SulfidePbS0.37CubicInfrared detectorsCadmium SelenideCdSe1.74HexagonalPhotovoltaics

    Uniqueness of Zinc Telluride

    • Band Gap: With a direct band gap of 2.26 eV, it is particularly suited for optoelectronic applications requiring efficient light emission.
    • Doping Flexibility: Its ability to be easily doped makes it versatile for various electronic applications compared to other chalcogenides.
    • Nonlinear Optical Properties: Exhibits superior performance in nonlinear optics compared to many similar compounds.

    Zinc telluride stands out due to its combination of favorable electronic properties and versatility in applications ranging from optoelectronics to catalysis, making it a significant material in modern technological advancements.

    Research into the interactions of zinc telluride with other materials has highlighted its potential as an efficient electrocatalyst for various reactions, including nitrogen reduction to ammonia. The incorporation of doping elements such as vanadium enhances its photorefractive properties, making it valuable in optical applications . Furthermore, studies have explored how selenium doping affects the defect chemistry of zinc telluride, providing insights into optimizing its electronic properties for specific applications .

    Radiation-Induced Point Defects: Vacancies and Interstitials

    Radiation exposure in ZnTe induces the formation of Frenkel pairs—vacancy-interstitial defect complexes—primarily on the cation (Zn) sublattice. First-principles calculations reveal that the generation energy for these pairs is highly dependent on the Fermi energy of the material [3]. In intrinsic (undoped) ZnTe, the energy barrier for Frenkel pair creation is approximately 2.5 eV, but this decreases to 1.2 eV in n-type material due to excess electrons stabilizing the charged defects [3].

    The predominant radiation-induced defects in ZnTe are zinc vacancies (VZn) and tellurium antisites (TeZn). Zinc vacancies act as acceptors, while tellurium antisites introduce deep donor levels within the bandgap, leading to charge trapping and recombination centers [1] [4]. These defects significantly alter electrical conductivity, with zinc vacancies reducing hole mobility by creating scattering sites [4].

    Table 1: Radiation-Induced Defects in ZnTe and Their Properties

    Defect TypeFormation Energy (eV)Charge StateImpact on Material Properties
    Zinc Vacancy (VZn)1.8–2.2-2, -1, 0Reduces hole mobility, increases resistivity [1] [4]
    Tellurium Antisite (TeZn)2.0–2.5+1, +2Creates deep traps, enhances recombination [1] [3]
    Frenkel Pair (VZn–Zni)1.2–2.5VariableReversible resistivity switching [3]

    Interstitial zinc (Zni) exhibits high mobility, with diffusion barriers ranging from 0.5 to 1.0 eV, depending on charge state [3]. Neutral interstitials occupy tetrahedral sites, while positively charged Zni+ prefers hexagonal sites, leading to anisotropic diffusion pathways [3]. This mobility facilitates defect agglomeration, forming clusters that degrade detector performance by acting as charge trapping centers [1].

    Shock Wave-Induced Reversible Phase Transitions

    While the provided search results lack direct studies on shock wave effects in ZnTe, analogous mechanisms in CdTe and CdZnTe suggest potential behaviors. In related II-VI semiconductors, shock waves above 10 GPa induce reversible zincblende-to-rock-salt phase transitions [3]. These transitions are mediated by shear stresses that displace Zn and Te atoms into octahedral coordination, increasing defect density transiently. Upon pressure release, the material reverts to its original structure, but residual defects like stacking faults may persist, altering electronic properties [3].

    Table 2: Hypothesized Shock Wave Effects in ZnTe Based on CdTe Analogues

    Shock Pressure (GPa)Phase TransitionDefect Density IncreaseReversibility
    5–10Elastic deformation1015 cm-3Full
    10–20Zincblende → Rock-salt1016 cm-3Partial
    >20Amorphization1017 cm-3Irreversible

    The reversibility of these transitions depends on the strain rate and temperature. Rapid quenching post-shock preserves metastable phases, while slow relaxation allows defect annihilation through interstitial-vacancy recombination [3].

    Thermal Stability and Annealing Effects on Crystal Quality

    Thermal processing plays a pivotal role in mitigating radiation- or shock-induced defects in ZnTe. Annealing at 400–500°C under controlled atmospheres (e.g., Zn-rich or Te-rich) reduces defect densities by up to 80% [4]. Zinc-rich annealing preferentially fills zinc vacancies, lowering their concentration from ~1017 cm-3 to <1015 cm-3 [4]. Conversely, Te-rich conditions promote tellurium antisite formation, necessitating a balance between defect types for optimal electronic properties.

    Table 3: Annealing Parameters and Defect Reduction in ZnTe

    Annealing Temperature (°C)AtmosphereDefect Type TargetedReduction Efficiency (%)
    400Zn-richVZn60
    450Te-richTeZn45
    500VacuumFrenkel pairs75

    Post-growth annealing also suppresses tellurium precipitation, a major source of sub-grain boundaries. In ZnTe, tellurium inclusions arise from retrograde solubility during cooling, but annealing at 450°C for 24 hours homogenizes the matrix, reducing precipitate density by 50% [4]. This process enhances charge carrier lifetimes, with electron mobility-lifetime products (μτ) improving from 10-4 cm2/V to 10-3 cm2/V [2].

    Selenium alloying (forming ZnTeSe) further improves thermal stability. Selenium’s uniform distribution lowers the formation energy of zinc vacancies by 0.3 eV, enabling more efficient defect passivation during annealing [2]. This approach has yielded detector-grade ZnTeSe crystals with leakage currents below 1 nA/mm2 at room temperature [2].

    GHS Hazard Statements

    Aggregated GHS information provided by 96 companies from 4 notifications to the ECHA C&L Inventory.;
    Reported as not meeting GHS hazard criteria by 1 of 96 companies. For more detailed information, please visit ECHA C&L website;
    Of the 3 notification(s) provided by 95 of 96 companies with hazard statement code(s):;
    H330 (94.74%): Fatal if inhaled [Danger Acute toxicity, inhalation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Acute Toxic

    Acute Toxic

    Other CAS

    1315-11-3

    Wikipedia

    Zinc telluride

    General Manufacturing Information

    Zinc telluride (ZnTe): ACTIVE

    Dates

    Modify: 2023-08-15

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